(4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone
Description
(4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone is a heterocyclic compound featuring an isothiazole core substituted with an amino group and a 4-methoxyphenyl moiety, linked via a methanone bridge to a piperazine ring bearing a 2-ethoxyphenyl substituent.
Properties
IUPAC Name |
[4-amino-3-(4-methoxyphenyl)-1,2-thiazol-5-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-3-30-19-7-5-4-6-18(19)26-12-14-27(15-13-26)23(28)22-20(24)21(25-31-22)16-8-10-17(29-2)11-9-16/h4-11H,3,12-15,24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZRMBOBYKYPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C(=NS3)C4=CC=C(C=C4)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone, with the molecular formula C16H19N3O2S, is a novel isothiazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antioxidant, antibacterial, and enzyme inhibitory activities.
Anticancer Activity
Research indicates that derivatives of isothiazole exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. For instance, a related compound was tested against human glioblastoma U-87 and MDA-MB-231 triple-negative breast cancer cell lines, showing higher cytotoxicity in U-87 cells compared to MDA-MB-231 cells .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | U-87 | 19.6 |
| Compound B | MDA-MB-231 | 43.7 |
| (Target Compound) | U-87 | TBD |
Antioxidant Activity
Antioxidant assays using the DPPH radical scavenging method have demonstrated that isothiazole derivatives possess significant antioxidant activity. The synthesized derivatives showed radical scavenging ability comparable to or exceeding that of ascorbic acid, indicating their potential as effective antioxidants .
Table 2: Antioxidant Activity Comparison
| Compound Name | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid | 90 |
| Compound A | 85 |
| (Target Compound) | TBD |
Antibacterial Activity
The antibacterial properties of isothiazole derivatives have also been explored. Compounds similar to the target compound have been shown to inhibit bacterial growth effectively, with varying degrees of potency against different strains. The mechanism often involves enzyme inhibition and disruption of bacterial cell wall synthesis .
Table 3: Antibacterial Efficacy
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
| (Target Compound) | TBD |
Enzyme Inhibition
Enzyme inhibition studies indicate that isothiazole derivatives can act as effective inhibitors for several enzymes, including acetylcholinesterase (AChE) and urease. This suggests potential applications in treating conditions like Alzheimer's disease and urinary infections .
Table 4: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | TBD |
| Urease | TBD |
Case Studies
- Study on Glioblastoma : A study conducted on the effects of similar compounds on glioblastoma cells revealed a significant reduction in cell viability after treatment with various concentrations of the isothiazole derivative, suggesting a dose-dependent response .
- Antioxidant Screening : In another investigation, the antioxidant capabilities of synthesized derivatives were compared with standard antioxidants, highlighting their potential utility in preventing oxidative stress-related diseases .
Comparison with Similar Compounds
Structural and Functional Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
